N-(3-methoxyphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-METHOXYPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for drug design and development.
Preparation Methods
The synthesis of N-(3-METHOXYPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols to obtain triazolothiadiazines . The reaction is typically carried out in refluxing ethanol with a catalytic amount of piperidine for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-(3-METHOXYPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as N-bromosuccinimide (NBS) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a synthetic intermediate for the preparation of other biologically active molecules . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase makes it a valuable candidate for drug development . Additionally, it has applications in the industry as a component in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity . Molecular docking studies have shown that it can bind effectively to the active sites of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar compounds to N-(3-METHOXYPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings. The unique substitution pattern in N-(3-METHOXYPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5O2S/c1-3-8-17-23-24-21-26(17)25-18(14-9-5-4-6-10-14)19(29-21)20(27)22-15-11-7-12-16(13-15)28-2/h4-7,9-13,18-19,25H,3,8H2,1-2H3,(H,22,27) |
InChI Key |
BHYCPEDJGCAFBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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